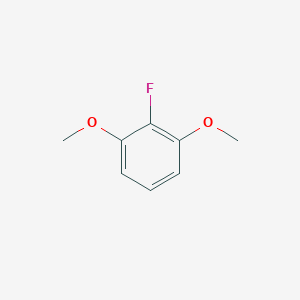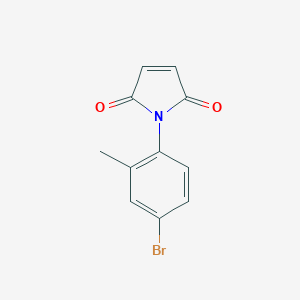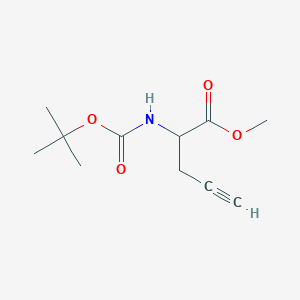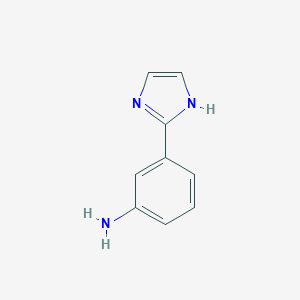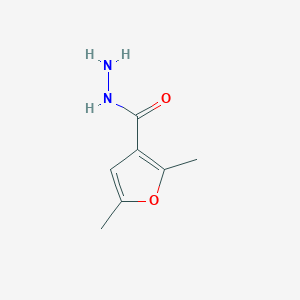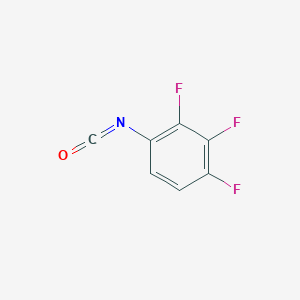
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one, also known as IMPO, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Mechanism of Action
The exact mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one is not fully understood. However, it is believed to exert its biological activity through the inhibition of certain enzymes and receptors in the body.
Biochemical and physiological effects:
Studies have shown that 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one exhibits a wide range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. It has also been shown to have a positive effect on the immune system and to exhibit antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation is its relatively high cost compared to other commonly used reagents.
Future Directions
1. Development of new 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one derivatives with enhanced biological activity.
2. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new materials.
3. Study of the mechanism of action of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one to better understand its biological effects.
4. Exploration of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the treatment of various diseases.
5. Investigation of the potential use of 4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one in the development of new diagnostic tools.
Synthesis Methods
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one can be synthesized through a multi-step reaction involving the condensation of 2-phenylacetic acid and glycine, followed by chlorination and iodination. The final product is obtained through cyclization of the resulting intermediate.
Scientific Research Applications
4-(Iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one has been studied for its potential use as a building block in the synthesis of various bioactive molecules such as antitumor agents, antimicrobial agents, and anti-inflammatory agents. It has also been investigated for its potential use in the development of new materials with unique properties.
properties
CAS RN |
182176-14-3 |
|---|---|
Molecular Formula |
C13H14INO2 |
Molecular Weight |
343.16 g/mol |
IUPAC Name |
4-(iodomethyl)-2-phenyl-4-propan-2-yl-1,3-oxazol-5-one |
InChI |
InChI=1S/C13H14INO2/c1-9(2)13(8-14)12(16)17-11(15-13)10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3 |
InChI Key |
ZLFCOWIHEOFQGF-UHFFFAOYSA-N |
SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
Canonical SMILES |
CC(C)C1(C(=O)OC(=N1)C2=CC=CC=C2)CI |
synonyms |
5(4H)-Oxazolone, 4-(iodomethyl)-4-(1-methylethyl)-2-phenyl- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



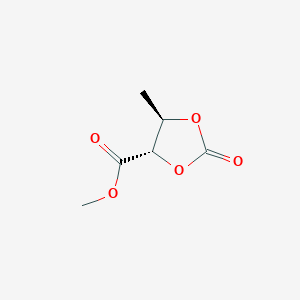
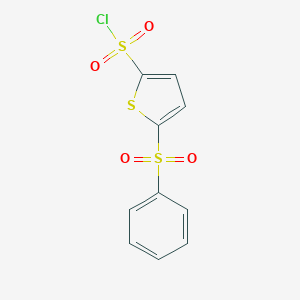
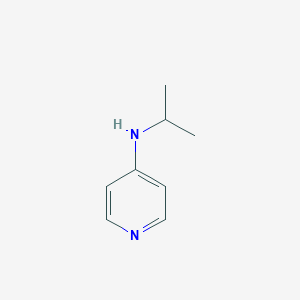
![Furo[2,3-b]pyridine-6-carboxylic acid](/img/structure/B71229.png)



